molecular formula C26H27N3O4S B2891210 N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898414-02-3

N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2891210
CAS No.: 898414-02-3
M. Wt: 477.58
InChI Key: MBLBUMWPMUMSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.58. The purity is usually 95%.
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Scientific Research Applications

Sleep-Wake Modulation

Research has explored the impact of orexin receptor antagonists, which are closely related to N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, on sleep-wake modulation. For example, studies have shown that antagonism of orexin receptors can induce and prolong sleep, potentially through interactions with the histaminergic and dopaminergic neurotransmission systems (Dugovic et al., 2009).

Dopamine Agonist Properties

Compounds structurally similar to this compound have been investigated for their dopamine agonist properties. Research indicates that such compounds can have effects similar to dopamine, a critical neurotransmitter, suggesting potential applications in neurological and psychiatric disorders (Jacob et al., 1981).

Anticancer Applications

Another area of research involves the synthesis of compounds containing a 2-oxoquinoline structure, which are evaluated for their antitumor activities. Studies have found that these compounds exhibit notable antitumor activities against various cancer cell lines, indicating potential applications in cancer treatment (Fang et al., 2016).

Actinide and Lanthanide Separation

There is research into novel ligands for the separation of actinides from lanthanides, which is crucial in nuclear waste management. Some studies focus on ligands with hard-soft donor atoms, demonstrating efficient extraction abilities and selectivity toward actinides over lanthanides (Zhang et al., 2016).

Crystal Structure Analysis

The structural analysis of related compounds has been conducted to understand their molecular arrangements and interactions. For instance, studies on ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate provide insights into the crystal structure, which could be relevant for pharmaceutical and material science applications (Baba et al., 2019).

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-3-19-7-4-5-9-23(19)28-26(31)25(30)27-21-13-12-20-8-6-16-29(24(20)17-21)34(32,33)22-14-10-18(2)11-15-22/h4-5,7,9-15,17H,3,6,8,16H2,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLBUMWPMUMSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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